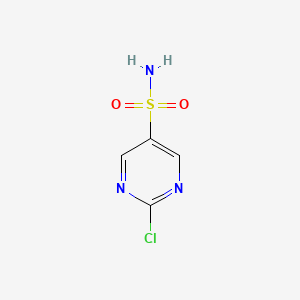

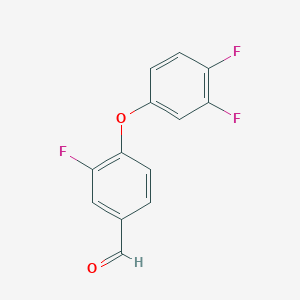

![molecular formula C7H9N5 B1386345 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine CAS No. 1155920-69-6](/img/structure/B1386345.png)

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine

Vue d'ensemble

Description

“1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine” is a compound that belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another study describes the synthesis of a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Molecular docking and molecular dynamics simulation indicated that these compounds could bind to certain proteins .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, one compound was described as an off pale yellow solid with a melting point of 188–189 °C .

Applications De Recherche Scientifique

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, including the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one compound exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .

Anticancer Activity

The compound has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . Most of the compounds showed satisfactory activity compared with the lead compound foretinib . The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Inhibition of Cell Growth

The compound has been found to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induced the late apoptosis of A549 cells . Its intervention on intracellular c-Met signaling of A549 was verified by the result of Western blot .

Inhibition of Gene Expression

Fluorescence quantitative PCR showed that the compound inhibited the growth of A549 cells by inhibiting the expression of c-Met and VEGFR-2 .

Low Hemolytic Toxicity

The compound has been found to have low hemolytic toxicity , which is an important factor in the development of new drugs.

Molecular Docking and Dynamics Simulation

Molecular docking and molecular dynamics simulation indicated that the compound could bind to c-Met and VEGFR-2 protein , which was similar to that of foretinib .

Mécanisme D'action

Target of Action

The compound 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine, also known as methyl({[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)amine, primarily targets c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets (c-Met/VEGFR-2 kinases) by inhibiting their activities . The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell apoptosis .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways disrupts cell growth and survival, leading to the death of cancer cells . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Pharmacokinetics

The compound’s inhibitory activities against its targets and its antiproliferative activities against various cell lines suggest that it may have favorable bioavailability .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . Moreover, it inhibits the expression of c-Met and VEGFR-2, which are crucial for cell growth and survival .

Action Environment

The synthesis and evaluation of the compound suggest that it may be stable under various conditions

Safety and Hazards

Orientations Futures

Future research could focus on developing new compounds with excellent antibacterial activity, as infectious diseases pose a major challenge to human health . The development of small molecular targeted antitumor drugs has been widely studied, and studies have shown that small-molecule drugs interfering at the same time with multiple drug targets might be more effective to overcome drug resistance .

Propriétés

IUPAC Name |

N-methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-8-4-6-10-11-7-5-9-2-3-12(6)7/h2-3,5,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHCPVBEZSGJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C2N1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

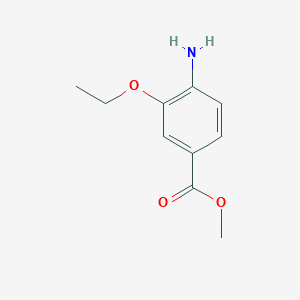

![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)

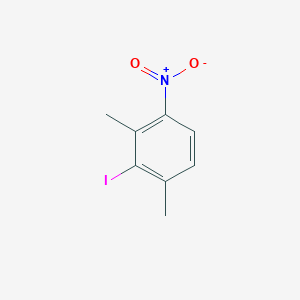

![2-[Methyl-(1-methyl-piperidin-4-yl)-amino]-ethanol](/img/structure/B1386268.png)

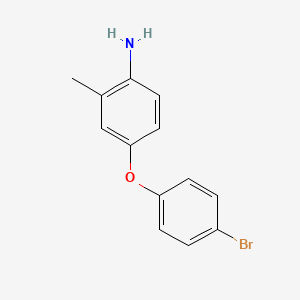

![3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386275.png)

![2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1386279.png)

![3-{[(4-Propylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1386282.png)

![[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine](/img/structure/B1386284.png)